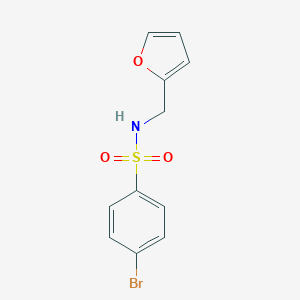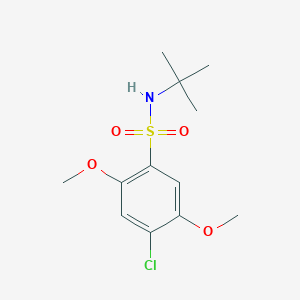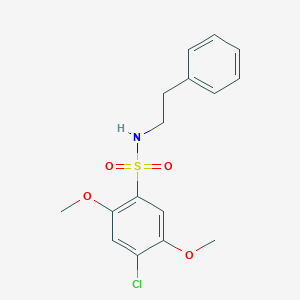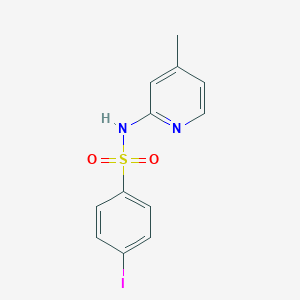
2-Isopropyl-1H-perimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropyl-1H-perimidine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a member of the perimidine family, which is a class of organic compounds that contain a fused ring system consisting of a pyrimidine and a benzene ring.
Mecanismo De Acción
The mechanism of action of 2-Isopropyl-1H-perimidine is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating various molecular targets in the body. For example, in cancer research, 2-Isopropyl-1H-perimidine has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In addition, this compound has been shown to inhibit the activation of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
2-Isopropyl-1H-perimidine has been shown to have a range of biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade. In addition, 2-Isopropyl-1H-perimidine has been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). Furthermore, this compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Isopropyl-1H-perimidine in lab experiments include its high potency and selectivity towards specific molecular targets. In addition, this compound has good stability and solubility properties, which make it suitable for use in various experimental settings. However, the limitations of using 2-Isopropyl-1H-perimidine in lab experiments include its high cost and limited availability. Furthermore, this compound may exhibit off-target effects, which can complicate data interpretation and analysis.
Direcciones Futuras
There are several future directions for the research on 2-Isopropyl-1H-perimidine. Firstly, further studies are needed to elucidate the mechanism of action of this compound in different disease settings. Secondly, the potential use of 2-Isopropyl-1H-perimidine in combination therapies with other drugs should be investigated. Thirdly, the development of novel synthetic routes for the production of this compound should be explored. Finally, the in vivo efficacy and safety of 2-Isopropyl-1H-perimidine should be evaluated in preclinical and clinical studies.
Métodos De Síntesis
The synthesis of 2-Isopropyl-1H-perimidine involves the condensation of 2,4-dichloro-6-isopropylpyrimidine with an appropriate arylamine in the presence of a base such as potassium carbonate. This reaction leads to the formation of the desired product in good yields. The purity of the product can be improved by using column chromatography or recrystallization techniques.
Aplicaciones Científicas De Investigación
2-Isopropyl-1H-perimidine has been extensively studied for its potential therapeutic applications. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-Isopropyl-1H-perimidine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, this compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, 2-Isopropyl-1H-perimidine has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Nombre del producto |
2-Isopropyl-1H-perimidine |
|---|---|
Fórmula molecular |
C14H14N2 |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
2-propan-2-yl-1H-perimidine |
InChI |
InChI=1S/C14H14N2/c1-9(2)14-15-11-7-3-5-10-6-4-8-12(16-14)13(10)11/h3-9H,1-2H3,(H,15,16) |
Clave InChI |
RYNTXOSYMIOQJA-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC2=CC=CC3=C2C(=CC=C3)N1 |
SMILES canónico |
CC(C)C1=NC2=CC=CC3=C2C(=CC=C3)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-Acetyl-3-(propylthio)-6-(4-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B273505.png)

![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273511.png)




![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B273531.png)
![3,6-Dibromoimidazo[1,2-a]pyrazin-8-amine](/img/structure/B273540.png)
![Ethyl 6-bromo-8-(sec-butylamino)imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B273541.png)